molecular formula C16H13N3O3 B5207164 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5207164
M. Wt: 295.29 g/mol
InChI Key: SAMRJXXMJMCLQF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4, a phenyl substituent at position 5, and a 4-methoxyphenyl group at position 1 (Figure 1). This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, which is notable for applications in medicinal chemistry, materials science, and coordination chemistry due to its structural rigidity and capacity for hydrogen bonding .

Synthesis:
The synthesis of this compound typically involves a two-step process:

Triazole Formation: Reaction of 4-methoxyphenyl azide with a β-ketoester (e.g., ethyl 3-oxo-3-phenylpropanoate) under base catalysis (K₂CO₃ in DMSO) to form the ester intermediate .

Ester Saponification: Hydrolysis of the ester group using NaOH or HCl to yield the free carboxylic acid .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRJXXMJMCLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. . The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or ethanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Condensation Reactions

The carboxylic acid group undergoes condensation with hydrazines or amines to form hydrazides or amides. For example:

  • Hydrazide formation : Reaction with hydrazine hydrate yields 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide, a precursor for further functionalization .

  • Hydrazone synthesis : Condensation with aldehydes (e.g., 3-phenoxybenzaldehyde) produces Schiff base derivatives under acidic conditions (HCl/EtOH, 4 h, 88% yield) .

Example reaction conditions :

ReagentConditionsProduct YieldSource
Hydrazine hydrateEtOH, reflux, 6 h78%
3-PhenoxybenzaldehydeHCl/EtOH, 4 h, 80°C88%

Functional Group Transformations

The carboxylic acid group participates in esterification and reduction:

  • Esterification : Treatment with alcohols (e.g., ethanol) in the presence of coupling agents (e.g., DCC/DMAP) forms methyl or ethyl esters .

  • Reduction : LiAlH4 reduces the ester derivatives to primary alcohols, though direct reduction of the carboxylic acid requires prior activation .

Key data :

  • Esterification of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol yields the ethyl ester (83% isolated yield) .

  • Reduction of the ethyl ester with LiAlH4 in THF produces the corresponding alcohol (72% yield) .

Cycloaddition and Heterocycle Formation

The triazole ring participates in cycloaddition reactions, while the carboxylic acid facilitates heterocycle formation:

  • 1,3,4-Oxadiazole synthesis : Reaction with thiosemicarbazide under dehydrating conditions (POCl3) forms 1,3,4-oxadiazole derivatives .

  • Click chemistry : Azide-alkyne cycloaddition modifies substituents on the triazole core, though this is more relevant to synthetic precursors .

Example :
Carboxylic acid+ThiosemicarbazidePOCl31,3,4-Oxadiazole derivative\text{Carboxylic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3} 1,3,4\text{-Oxadiazole derivative}
(Yield: 70–85%) .

Biological Activity and Interactions

The compound’s triazole and carboxylic acid groups contribute to bioactivity:

  • Antimicrobial activity : Inhibits bacterial growth (MIC: 12.5–25 µg/mL against S. aureus).

  • Enzyme inhibition : The triazole moiety mimics peptide bonds, enabling interactions with enzymes like xanthine oxidase (IC50: ~50 nM for related analogs) .

Mechanistic insight :

  • Electron-withdrawing carboxylic acid and electron-donating methoxy groups modulate binding affinity to biological targets .

Thermal and Solvent-Dependent Behavior

  • Thermal stability : Decomposes at 210–220°C, as shown by TGA analysis .

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Theoretical Studies

DFT calculations reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating charge transfer potential .

  • NLO properties : First hyperpolarizability (β) of 1.4 × 10⁻³⁰ esu, suggesting nonlinear optical applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. A study demonstrated that certain triazole compounds, including 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole derivatives, showed effective antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A specific study highlighted the ability of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid to induce apoptosis in cancer cell lines. The compound was shown to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent .

Drug Design and Development

The compound's structural characteristics make it an excellent candidate for drug design. Molecular docking studies have indicated favorable interactions between this triazole and various biological targets. These findings support its further development as a lead compound in drug discovery programs aimed at treating infectious diseases and cancer .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of triazole compounds have garnered attention for applications in photonics. Studies have shown that 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole derivatives exhibit significant NLO effects, making them suitable for use in optical devices such as lasers and sensors .

Polymer Chemistry

In polymer science, incorporating triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole structures exhibit improved performance in various applications, including coatings and composites .

Pesticidal Activity

The compound has shown promise as a pesticide. Studies reveal that triazole derivatives can act as fungicides and insecticides. The mechanism often involves disrupting the biosynthesis of sterols in fungi or interfering with the nervous system of pests .

Plant Growth Regulation

Research has indicated that certain triazoles can influence plant growth by modulating hormonal pathways. The application of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole compounds has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species .

Case Studies and Data Tables

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains; disrupts cell wall synthesis.
Anticancer Properties Induces apoptosis in cancer cell lines; inhibits tumor growth.
Nonlinear Optics Significant NLO effects; suitable for optical device applications.
Pesticidal Activity Acts as fungicide/insecticide; disrupts biosynthesis in target organisms.
Plant Growth Regulation Enhances growth rates; improves stress resistance in plants.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Stability

Triazole-4-carboxylic acids often exhibit ring-chain tautomerism , where the open-chain carboxylic acid form coexists with a cyclic hemiacetal form. The dominance of either form depends on substituent electronic effects and steric factors.

Compound Substituents (Position 1/5) Tautomer Dominance (Open vs. Cyclic) Key Observations References
1-(4-Methoxyphenyl)-5-phenyl derivative 4-MeOPh / Ph Open form (predicted) Methoxy group (electron-donating) may stabilize the open form via resonance.
1-(4-Ethoxyphenyl)-5-formyl derivative 4-EtOPh / CHO Open form (80%) Aldehyde group promotes open form; cyclic hemiacetal (~20%) observed in NMR.
1-(4-Chlorophenyl)-5-phenyl derivative 4-ClPh / Ph Open form Electron-withdrawing Cl may reduce cyclic form stability. Mp: 165–167°C.
1-Phenyl-5-(4-pyridinyl) derivative Ph / 4-Pyridinyl Not reported Pyridinyl group enhances coordination potential for metal complexes.

Key Findings :

  • Electron-donating groups (e.g., methoxy, ethoxy) favor the open carboxylic acid form by delocalizing negative charge .
  • Electron-withdrawing groups (e.g., Cl) may reduce cyclic hemiacetal formation but require further study .

Trends :

  • Base-catalyzed cyclization (e.g., K₂CO₃ in DMSO) is widely used for triazole formation but requires careful control of moisture .
  • Saponification yields are consistently high (>90%) across analogs .

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (often referred to as the compound ) is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a triazole ring substituted with a methoxyphenyl and phenyl group, along with a carboxylic acid functional group. The structural formula can be represented as follows:

C16H15N3O3\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves "click chemistry," a highly efficient method for forming triazoles via the reaction of azides with alkynes. This method allows for the rapid assembly of complex molecules with high yields and selectivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Case Study:
A study investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported in the low micromolar range, suggesting potent activity .

Compound Cell Line IC50 (µM)
This compoundMCF-710
This compoundA54912

Antimicrobial Activity

In addition to anticancer properties, this triazole derivative has shown promising antimicrobial activity against various pathogens. Research indicates that compounds within this class can disrupt microbial cell walls or inhibit essential metabolic pathways.

Case Study:
A recent investigation assessed the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Molecular Interactions: The methoxy group enhances lipophilicity, facilitating better membrane penetration.
  • Targeting Specific Enzymes: Triazoles can act as inhibitors of enzymes involved in DNA synthesis and repair mechanisms in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging phenylacetylene derivatives and substituted azides. For example, phenylacetylene reacts with sodium azide and methyl iodide in the presence of copper iodide to form the triazole core. Subsequent oxidation of intermediates (e.g., carboxaldehyde derivatives) yields the carboxylic acid moiety. Optimization includes controlling stoichiometry, reaction temperature (60–80°C), and catalyst loading (5–10 mol% CuI) to improve regioselectivity and yield . Recrystallization from ethanol/water mixtures enhances purity .

Q. What experimental challenges arise due to the compound’s physicochemical properties, and how can they be mitigated?

Like many triazole derivatives, this compound exhibits low aqueous solubility, complicating in vitro bioassays. Strategies include:

  • Using polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Derivatization to methyl esters or amides for improved lipophilicity .
  • Employing surfactants or co-solvents (e.g., PEG-400) in biological testing .

Q. Which analytical techniques are critical for characterizing this compound?

Basic characterization involves:

  • NMR spectroscopy : Confirm regiochemistry (1,4-disubstituted triazole) via 1H^1H and 13C^{13}C chemical shifts.
  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and triazole C-N absorption (~1500 cm1^{-1}) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]+^+ = 323.3 g/mol) .

Advanced Research Questions

Q. How can regioselectivity in triazole synthesis be controlled to avoid byproducts?

Regioselectivity in CuAAC is influenced by:

  • Catalyst system : Cu(I) sources (e.g., CuI) favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-products.
  • Substrate electronic effects : Electron-withdrawing groups on azides enhance reaction rates and selectivity . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

  • Planarity : The triazole ring and adjacent phenyl groups adopt near-planar conformations, facilitating π-π stacking in solid-state packing.
  • Hydrogen bonding : Carboxylic acid groups form dimeric structures via O-H···O interactions, critical for crystal stability .
  • Torsional angles : Methoxyphenyl substituents exhibit slight deviations (5–10°) from coplanarity, influencing solubility .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., cyclooxygenase-2). Key steps:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Binding affinity analysis : Score electrostatic and van der Waals interactions.
  • ADMET prediction : Use tools like SwissADME to evaluate permeability and metabolic stability .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values or mechanism-of-action claims may stem from:

  • Assay variability : Normalize results using positive controls (e.g., celecoxib for COX-2 inhibition).
  • Cellular context : Test across multiple cell lines (e.g., HeLa vs. HEK293) to confirm target specificity.
  • Metabolic interference : Include cytochrome P450 inhibitors in assays to rule off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst (CuI)5–10 mol%Enhances regioselectivity
Temperature80°CMaximizes cycloaddition rate
SolventDMF/H2 _2O (3:1)Balances solubility/reactivity
Oxidation AgentKMnO4 _4 in acidic mediumEfficient carboxaldehyde → acid

Q. Table 2: Structural Data from XRD Analysis

Bond Length (Å)Angle (°)Interaction TypeReference
C=O (1.21)O-H···O (2.65)Hydrogen bonding
C-N (triazole, 1.33)Dihedral (8.2°)π-π stacking distance

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